-(Methylthio)aniline can be synthesized by various methods, including:
-(Methylthio)aniline has been used in various scientific research applications, including:
4-(Methylthio)aniline, also known as 4-methylmercaptoaniline, is an organic compound with the chemical formula C₇H₉NS. It features a methylthio group (-S-CH₃) attached to the para position of an aniline structure. This compound is characterized by its aromatic amine properties, which contribute to its chemical reactivity and potential applications in various fields. It is a yellowish liquid or solid at room temperature and has a molecular weight of 155.22 g/mol. The compound is soluble in organic solvents but has limited solubility in water .
4-(Methylthio)aniline is considered a mild irritant and can be harmful upon inhalation, ingestion, or skin contact []. It is recommended to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
Several synthesis methods have been developed for 4-(Methylthio)aniline, including:
4-(Methylthio)aniline finds applications in various fields:
Research on interaction studies involving 4-(Methylthio)aniline primarily focuses on its reactivity with other chemicals and its biological interactions. For example:
Several compounds share structural similarities with 4-(Methylthio)aniline, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Aminothiophenol | C₆H₇NS | Contains a hydroxyl group instead of a methyl group |
2-(Methylthio)aniline | C₇H₉NS | Methylthio group at ortho position |
4-(Ethylthio)aniline | C₈H₁₁NS | Ethyl group instead of methyl |
3-(Methylthio)aniline | C₇H₉NS | Methylthio group at meta position |
These compounds differ primarily in their substituents' positions or types, influencing their reactivity and potential applications. The unique placement of the methylthio group in 4-(Methylthio)aniline gives it distinct properties compared to its analogs, making it a valuable compound for specific synthetic pathways and applications .
Nucleophilic aromatic substitution (NAS) provides a robust pathway for introducing thioether groups into aromatic systems. For 4-(methylthio)aniline, the reaction typically involves displacing a nitro or halogen substituent with a methylthiolate anion (SCH₃⁻). Early methods utilized harsh conditions, but modern approaches leverage electron-withdrawing groups to activate the aromatic ring. For example, 2,5-dichloro-4-nitrobenzene undergoes thiocyanation followed by alkylation with methyl iodide, yielding 4-(methylthio)aniline in 53% efficiency after recrystallization.
Key challenges in NAS include minimizing polysubstitution and controlling regioselectivity. Computational studies suggest that the para position’s electronic environment, influenced by the amino group’s resonance effects, favors selective substitution. Recent work by Peters et al. demonstrated that Ni/dcypt catalysts enhance aryl–S bond formation under mild conditions, enabling NAS without stoichiometric metal reagents.
The reduction of nitroarenes to anilines represents a cornerstone of 4-(methylthio)aniline synthesis. Sodium borohydride (NaBH₄) in the presence of Ag nanoparticles (AgNPs) achieves near-quantitative conversion of 4-nitrothioanisole to 4-(methylthio)aniline at room temperature. The reaction proceeds via a 4-nitrophenolate intermediate, with UV-Vis spectroscopy confirming the disappearance of the 400 nm absorption band corresponding to the nitro group.
Catalyst design significantly impacts efficiency. Manganese oxide (MnO₂) supported on zeolite frameworks enhances surface area and active sites, achieving a turnover frequency (TOF) of 0.45 min⁻¹ for nitro reductions. Comparative studies show Pd/C and Raney Ni catalysts require higher hydrogen pressures (>5 bar), whereas AgNPs operate under ambient conditions.
Thiocyanation-alkylation sequences offer a two-step route to 4-(methylthio)aniline. First, 4-nitroaniline reacts with thiocyanate (SCN⁻) in aqueous methanol, forming 4-thiocyanatoaniline. Subsequent treatment with methyl iodide and potassium hydroxide replaces the thiocyanate with a methylthio group. This method avoids toxic thiols and achieves 92% yield for dichloro-substituted derivatives.
Mechanistic studies reveal that the thiocyanate group acts as a leaving group, with methyl iodide’s electrophilicity driving the SN2 displacement. Polar aprotic solvents like DMF accelerate the reaction but risk over-alkylation, necessitating careful temperature control (20–25°C).
Continuous-flow systems address batch synthesis limitations, such as heat transfer inefficiencies and safety hazards. A recent protocol by Wang et al. employs a steel T-mixer and AR-35-packed column to synthesize cyclopropyl arylthiols, achieving 98% conversion in 15 seconds. Applying this to 4-(methylthio)aniline, 4-nitrothioanisole and NaBH₄ solutions are pumped at 0.5 mL/min through a heated reactor (80°C), yielding 95% product with <2% impurities.
Advantages of flow chemistry include:
The critical breakthrough emerged from systematic studies showing that palladium cluster formation depends heavily on the palladium-to-ligand ratio. When using Pd(OAc)2 with two or fewer equivalents of triphenylphosphine (PPh3), multinuclear palladium species form preferentially over mononuclear complexes. These clusters adopt a [Pd3(μ-X)(μ-PPh2)2(PPh3)3]+ structure, where X represents a bridging halide or acetate ligand.
Advanced characterization techniques including EXAFS and XANES analysis have confirmed the retention of triangular palladium cluster structures throughout catalytic turnover. Significantly, these studies revealed that chloride ligands exchange with bromide during the reaction with bromoarene substrates, forming [Pd3(μ-Br)(μ-PPh2)2(PPh3)3]+ species that remain catalytically active.
The mechanistic investigation revealed that quaternary ammonium salts play a crucial stabilizing role for palladium nanoparticles, enabling the dramatic switch from C2-selectivity to C4-selectivity. This selectivity reversal occurs specifically when using Pd(OAc)2 with substoichiometric amounts of phosphine ligands (≤2 equivalents), contrasting sharply with the conventional C2-selectivity observed with excess phosphine (≥3 equivalents).
The proposed mechanism involves oxidative addition occurring at both potential sites, but the cluster environment preferentially stabilizes C4-substituted intermediates. Computational studies suggest that the multinuclear palladium environment provides unique electronic properties that alter the relative energetics of C2 versus C4 coupling pathways. The presence of stabilizing quaternary ammonium salts, such as specially designed tris-imidazolium tribromide salts, enhances C4-selectivity by providing additional nanoparticle stabilization.
This cluster-mediated approach has demonstrated remarkable catalytic efficiency, achieving turnover numbers (TON) up to 93,000 in Suzuki-Miyaura cross-coupling reactions conducted in water. The methodology proves equally effective for Kumada-type reactions with Grignard reagents, indicating broad applicability across different cross-coupling manifolds. Temperature requirements remain modest, typically operating at room temperature to 80°C, with energy barriers ranging from 15-25 kcal/mol.
The substrate scope encompasses various 2,4-dihalogenated pyridines and related heterocycles, though the method shows particular effectiveness with dibromopyridines compared to their dichloro analogs. Notably, this represents the first example of site-selectivity control achieved by manipulating catalyst speciation while maintaining the same palladium source and ligand type.
The transmetalation step in Suzuki-Miyaura coupling reactions represents one of the most mechanistically complex and synthetically important transformations in cross-coupling chemistry. Recent investigations have revealed that the ligand sphere around palladium exerts profound control over both the pathway and efficiency of transmetalation processes.
Systematic computational and experimental studies have established that phosphine ligand sterics create a delicate balance affecting transmetalation efficiency. Density functional theory calculations demonstrate that very bulky ligands like tri-tert-butylphosphine (PtBu3) retard transmetalation by hindering organostannane coordination to the palladium center. Conversely, small ligands such as trimethylphosphine (PMe3) lead to formation of overly stable intermediates that require large activation energies for subsequent transmetalation.
Triphenylphosphine (PPh3) emerges as providing optimal steric balance, readily accommodating organometallic nucleophiles while avoiding formation of excessively stable intermediates. The ligand performance hierarchy follows the order PPh3 > PPh2Me > PPhMe2 > PMe3, with phosphines containing mixed phenyl-methyl substitution patterns showing intermediate behavior. These findings emphasize the critical importance of considering full ligand steric properties rather than simplified model systems in mechanistic studies.
Two distinct mechanistic pathways have been identified for transmetalation in Suzuki-Miyaura reactions. The classical pathway involves reaction between palladium halide complexes and organoboronate species formed through base activation of boronic acids. However, detailed kinetic and computational studies support an alternative pathway where palladium hydroxo complexes react directly with neutral boronic acids.
Stoichiometric studies using isolated arylpalladium hydroxo and halide complexes with both arylboronic acids and aryltrihydroxyborates have definitively established the dominant transmetalation pathway. Under typical catalytic conditions employing weak bases and aqueous solvent mixtures, the reaction proceeds predominantly through palladium hydroxo intermediates rather than boronate nucleophiles. This mechanistic understanding has profound implications for catalyst design and reaction optimization.
Recent developments have explored specialized ligand architectures that enhance transmetalation efficiency through electronic effects. Phosphine ligands containing electron-withdrawing olefin (EWO) units demonstrate remarkable effectiveness in Negishi coupling reactions, where the strong trans-effect of the EWO moiety facilitates rapid transmetalation. These ligands accelerate both transmetalation and reductive elimination steps, though they require careful optimization to prevent competing migratory insertion pathways.
The use of hemilabile phosphine-EWO ligands enables efficient coupling of challenging substrates like perfluoroaryl iodides with organozinc nucleophiles. Computational studies reveal that fast-transmetalating organozinc reagents successfully outcompete intramolecular migratory insertion processes that would otherwise deactivate the catalyst. This competition between bimolecular transmetalation and unimolecular migratory insertion highlights the importance of nucleophile choice in maintaining catalytic efficiency.
Phase-transfer catalysts have been discovered to dramatically influence transmetalation pathways in biphasic Suzuki-Miyaura systems. The addition of appropriate phase-transfer catalysts results in remarkable 12-fold rate enhancements while shifting the dominant transmetalation mechanism from oxo-palladium based pathways to boronate-based processes. This mechanistic switch occurs because phase-transfer catalysts facilitate boronate formation and transport across phase boundaries.
Water loading effects reveal counterintuitive behavior where reducing the aqueous phase proportion increases reaction rates, contrary to conventional wisdom in biphasic coupling reactions. These findings demonstrate that traditional assumptions about optimal conditions may not apply when phase-transfer effects become dominant. The mechanistic insights enable exceptionally broad substrate scope with benzylic electrophiles using dramatically reduced catalyst loadings.
The Kumada-Tamao-Corriu coupling reaction, employing Grignard reagents as nucleophilic partners, represents one of the earliest developed cross-coupling methodologies. Recent mechanistic investigations utilizing thioether-aniline complexes, particularly 2-(methylthio)aniline derivatives, have provided unprecedented insights into the fundamental steps governing these transformations.
2-(Methylthio)aniline functions as a bidentate S,N-ligand that forms stable five-membered chelate rings with palladium centers. Single crystal X-ray diffraction studies of [PdL1Cl2] complexes (where L1 = 2-(methylthio)aniline) reveal nearly square-planar geometry around palladium with characteristic Pd-S and Pd-N bond distances. This bidentate coordination mode provides enhanced catalyst stability compared to monodentate ligand systems while maintaining high catalytic activity.
The stereochemical course of Kumada coupling with benzylic substrates demonstrates remarkable precision. Computational and experimental studies establish that oxidative addition occurs with stereoinversion at the benzylic center, followed by transmetalation with retention of configuration, and concluding with syn reductive elimination. This sequence results in overall stereoinversion at the benzylic position, providing predictable stereochemical outcomes for asymmetric synthesis applications.
Mechanistic studies have revealed the crucial role of magnesium salts as Lewis acid co-catalysts in Kumada coupling reactions. Density functional theory calculations demonstrate that MgI2, formed through Schlenk equilibrium processes, coordinates to ether substrates and dramatically lowers activation barriers for oxidative addition. The ether-MgI2 complex proves more stable than corresponding Grignard-ether complexes, establishing MgI2 as the dominant activating species.
The Lewis acid activation mechanism accounts for the observed first-order dependence on MgI2 concentration despite zero-order behavior with respect to Grignard reagent concentration. This finding explains variable reaction rates observed with different Grignard preparations, which contain varying quantities of magnesium halide salts. The mechanistic understanding enables rational optimization of reaction conditions and troubleshooting of problematic transformations.
Cross-electrophile coupling variants of Kumada reactions reveal additional mechanistic complexity. These reactions initiate through identical oxidative addition and transmetalation steps but diverge through intramolecular SN2 attack by electron-rich benzylnickel intermediates. This pathway circumvents competitive reductive elimination leading to standard Kumada products, providing excellent chemoselectivity for cross-electrophile coupling outcomes.
The intramolecular SN2 mechanism proceeds with double inversion stereochemistry, resulting in net retention at the benzylic position while inverting configuration at the alkyl chloride site. This mechanism differs fundamentally from typical cross-electrophile coupling proposals involving radical intermediates or odd-electron nickel complexes. The two-electron pathway provides superior stereochemical control and functional group tolerance compared to radical-mediated alternatives.
Kumada coupling reactions typically operate under mild conditions, with effective transformations occurring from -10°C to 80°C depending on substrate reactivity. Energy barriers for key steps range from 17-37 kcal/mol, with oxidative addition generally representing the highest energy step. The relatively modest energy requirements contribute to the broad functional group tolerance observed in Kumada coupling methodology.
Recent developments have extended Kumada coupling to previously challenging substrates including aryl fluorides through rhodium-aluminum bimetallic catalysis. These systems generate arylmagnesium compounds in situ from aryl fluorides or chlorides, enabling novel disconnection strategies for biaryl synthesis. The bimetallic approach demonstrates turnover numbers ranging from 10,000-50,000 depending on substrate and conditions.
The influence of counterions and solvation environments on catalytic cycle energetics represents an increasingly recognized yet underexplored aspect of cross-coupling mechanism. Recent investigations have revealed that counterions participate far beyond simple charge balance, actively modulating electronic properties, catalyst speciation, and reaction pathways.
Comprehensive computational studies across diverse palladium-catalyzed C-H bond activation reactions have revealed that silver salts function beyond their traditional role as terminal oxidants. Rather than simply regenerating oxidized palladium species, silver additives form Pd-Ag heterobimetallic complexes that facilitate intermetallic electronic communication. These heterobimetallic species consistently provide lower energetic spans compared to pathways devoid of such interactions.
The Pd-Ag interaction manifests across multiple reaction types including phosphorylation, arylation, alkynylation, and oxidative cycloaddition processes. Computational analysis reveals that the heterobimetallic pathway reduces overall activation barriers by 10-15 kcal/mol compared to monometallic alternatives. This enhancement occurs through electronic stabilization of key transition states rather than simple electrostatic effects.
The identification of catalytically competent Pd-Ag species challenges conventional assumptions about additive roles in catalysis. These findings suggest that many "additives" may actively participate in catalytic cycles rather than serving purely ancillary functions. The implications extend beyond silver salts to other metal additives commonly employed in cross-coupling reactions.
Ionic liquids (ILs) exert multifaceted effects on cross-coupling reactions through their unique combination of high thermal stability, ionic conductivity, and tunable solvation properties. The ability to independently vary cationic and anionic components allows systematic investigation of specific counterion effects. Ionic liquids serve simultaneously as solvents, catalyst stabilizers, and sources of N-heterocyclic carbene ligands in many cross-coupling applications.
Palladium nanoparticles dispersed in ionic liquids demonstrate enhanced stability and recyclability compared to conventional solvent systems. The ionic environment prevents nanoparticle agglomeration while providing a protective layer against oxidative degradation. Specific ion effects prove crucial, with nitrile-functionalized ionic liquids showing superior catalyst immobilization compared to simple alkyl-substituted analogs.
The choice of ionic liquid components significantly impacts both catalyst activity and stability. Pyrrolidinium-based ionic liquids, known for low viscosity, enhance mass transfer while maintaining catalyst stabilization. Ether-functionalized ionic liquids provide additional coordination sites for metal complexes, while alcohol-functionalized variants can serve dual roles as reducing agents and stabilizers.
Phase transfer catalysts induce remarkable mechanistic changes in biphasic Suzuki-Miyaura coupling systems. The addition of appropriate phase transfer agents results in 12-fold rate enhancements while fundamentally altering the dominant transmetalation pathway. This effect stems from enhanced boronate formation and transport across phase boundaries, shifting reactivity from oxo-palladium to boronate-based mechanisms.
Water loading studies reveal counterintuitive effects where reducing aqueous phase proportions increases reaction rates. This behavior contradicts traditional optimization approaches for biphasic coupling reactions. The mechanistic understanding enables development of highly efficient protocols with dramatically reduced catalyst loadings while maintaining broad substrate scope.
The phase transfer effects highlight the importance of molecular-level solvation in determining reaction outcomes. Simple changes in phase distribution can completely alter mechanism and efficiency, demonstrating the sensitivity of cross-coupling reactions to their local environment. These findings suggest significant opportunities for reaction optimization through careful consideration of solvation effects.
Gold catalysis provides particularly clear examples of counterion effects due to the typical cationic nature of active gold species. Systematic studies of NHC-gold(I) complexes in A3 coupling reactions demonstrate clear activity trends: Cl⁻ > OAc⁻ > Br⁻ ≈ I⁻ ≈ -C≡CPh > PF6⁻. These trends reflect the balance between coordinating ability and basicity of the counterions.
Computational studies reveal that counterions function as templates positioning nucleophiles for optimal attack, hydrogen-bond acceptors enhancing nucleophilicity, and proton shuttles facilitating product formation. However, strongly coordinating or basic counterions can simultaneously deactivate catalysts by preventing substrate coordination or forming unreactive alkoxide species. The optimal counterions possess intermediate coordinating ability and basicity.
Diffusion NMR measurements under catalytic conditions reveal dynamic ion-pairing behavior that correlates with catalytic activity. Tight ion pairs generally show reduced activity compared to more loosely associated species, highlighting the importance of counterion mobility in maintaining catalytic efficiency. These studies demonstrate that counterion effects extend beyond simple electronic modulation to include dynamic solvation effects.
Counterion and solvation effects typically modulate energy barriers across a range of 10-30 kcal/mol depending on the specific system and conditions. The wide energy range reflects the diverse mechanisms through which counterions influence catalytic cycles. Electronic effects generally provide more modest modulation (5-10 kcal/mol) compared to effects involving catalyst speciation changes (15-25 kcal/mol).
Temperature requirements for optimized counterion systems typically range from 25°C to 130°C, with many systems operating effectively at or near room temperature. The moderate temperature requirements reflect the efficiency gains achieved through proper counterion selection. However, some systems require elevated temperatures to achieve optimal ion-pairing arrangements.
The mechanistic insights into counterion and solvation effects enable rational catalyst design strategies. Rather than empirical screening of conditions, mechanistic understanding allows prediction of optimal counterion-solvent combinations for specific transformations. This approach represents a significant advance toward predictive catalysis design.
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